

An In-depth Technical Guide to the Pharmacology of Fukiic Acid

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Compound of Interest

Compound Name: *Fukiic acid*

Cat. No.: *B1214075*

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Introduction

Fukiic acid is a naturally occurring polyphenol, chemically identified as (2R,3S)-2-((3,4-dihydroxyphenyl)methyl)-2,3-dihydroxybutanedioic acid.[1][2][3] It is a derivative of tartaric acid and is characterized by a 3,4-dihydroxybenzyl group. **Fukiic acid** was first isolated from the hydrolysate of fukinolic acid, a major polyphenol found in *Petasites japonicus* (Japanese butterbur).[2][4][5] It is also found in other plants, including those of the *Cimicifuga* (*Actaea*) species, such as *Cimicifuga racemosa* (black cohosh).[1][6][7]

Fukiic acid serves as a core structural moiety for a class of compounds known as **fukiic acid** esters, where it is esterified with hydroxycinnamic acids like caffeic acid, ferulic acid, or isoferulic acid.[7] The most well-studied of these esters is fukinolic acid, which is an ester of **fukiic acid** and caffeic acid.[4][7] Much of the pharmacological research has been conducted on fukinolic acid and other related esters, known as cimicifugic acids.[6][8][9] These studies provide significant insight into the therapeutic potential of the **fukiic acid** scaffold. This guide will delve into the known pharmacological activities, underlying mechanisms, and relevant experimental data associated with **fukiic acid** and its principal derivatives.

Biosynthesis of Fukiic Acid

The biosynthesis of **fukiic acid** is part of a larger pathway that produces fukinolic acid and cimicifugic acids. While the complete pathway is still under investigation, a hypothetical route has been proposed based on metabolic studies.[10][11] The pathway originates from the amino acids L-tyrosine and L-phenylalanine.[10]

L-tyrosine is converted to 4-hydroxyphenylpyruvic acid, which is then reduced to 4-hydroxyphenyllactic acid.[10] The benzyltartaric acid core of **fukiic acid** is thought to be formed from the addition of a glycolic acid moiety.[10] Concurrently, L-phenylalanine is converted into caffeoyl-CoA, which serves as the hydroxycinnamoyl donor for the final esterification step to form fukinolic acid.[10][11] Key enzymes believed to be involved include tyrosine aminotransferase (TAT), hydroxyphenylpyruvic acid reductase (HPPR), and cimicifugic acid synthase (CAS).[10]

Caption: Hypothetical biosynthetic pathway of Fukiic and Fukinolic Acid.

Pharmacological Activities

Fukiic acid and its esters exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, enzyme inhibitory, estrogenic, and vasoactive properties.

Antioxidant Activity

The antioxidant properties of **fukiic acid** derivatives are attributed to their phenolic structure, which enables them to act as radical scavengers.[6] Fukinolic acid, in particular, has demonstrated significant radical scavenging activity.[12]

Table 1: Antioxidant Activity Data

Compound	Assay	Result (IC50)	Reference
Caffeic Acid	DPPH Radical Scavenging	4 µg/mL	[13]

| p-Coumaric Acid | DPPH Radical Scavenging | 33 µg/mL |[13] |

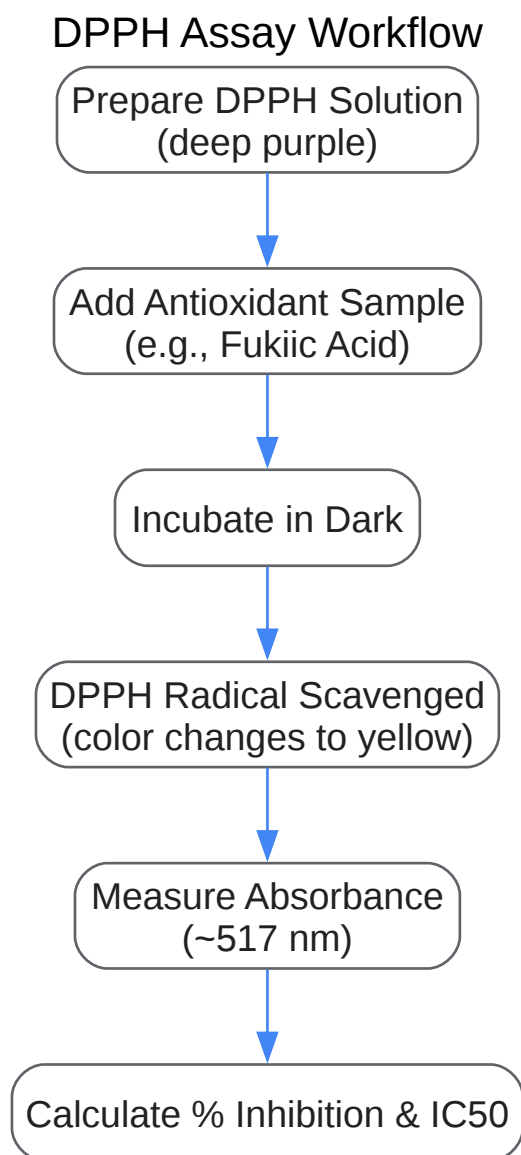
Note: Direct IC50 values for **Fukiic acid** were not available in the provided search results, but data for related phenolic acids are included for comparison.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general methodology for assessing antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating the radical

scavenging ability of phenolic compounds.[14][15]

- **Reagent Preparation:** Prepare a stock solution of DPPH in methanol. The concentration is typically around 0.1 mM.
- **Sample Preparation:** Dissolve the test compound (e.g., **Fukiic acid** derivative) in methanol to create a series of dilutions (e.g., 1 to 100 µg/mL).
- **Reaction Mixture:** In a microplate well or cuvette, mix a specific volume of the DPPH solution with a volume of the sample solution. A control containing only methanol and the DPPH solution is also prepared.
- **Incubation:** The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
- **Measurement:** The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.[14]
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
- **IC50 Determination:** The half-maximal inhibitory concentration (IC50), which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.



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Caption: General experimental workflow for the DPPH antioxidant assay.

Enzyme Inhibition

Fukiic acid and its derivatives have been shown to inhibit several enzymes, suggesting potential therapeutic applications in various pathological conditions.

- Collagenase Inhibition: Fukinolic acid and several cimicifugic acids (A, B, and C), which are esters of **fukiic acid**, demonstrated potent inhibitory activity against collagenolytic enzymes. [8] This effect is more pronounced than that of their piscidic acid-based counterparts

(cimicifugic acids D, E, F), highlighting the importance of the 3',4'-dihydroxybenzyl moiety of **fukiic acid**.^[8] This suggests a potential role in preventing collagen degradation in conditions like inflammation or during wound healing.^[8]

- **HIV-1 Integrase Inhibition:** A synthetic racemic form of **fukiic acid** was found to be a potent inhibitor of HIV-1 integrase.^[16] However, it did not exhibit antiviral activity in MT-4 cell assays, indicating that its enzyme inhibition did not translate to cellular antiviral effects in that specific model.^[16]
- **Hyaluronidase Inhibition:** **Fukiic acid** derivatives are also known to inhibit hyaluronidase.^[6]

Table 2: Enzyme Inhibitory Activity

Compound	Target Enzyme	Result	Concentration	Reference
Fukinolic Acid & Cimicifugic Acids A, B, C	Collagenase	47-64% inhibition	0.22-0.24 µM	[8]
Cimicifugic Acids D, E, F	Collagenase	20-37% inhibition	0.23-0.24 µM	[8]

| rac-**Fukiic Acid** | HIV-1 Integrase | Potent inhibitor | Not specified |^[16] |

Experimental Protocol: In Vitro Collagenase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of compounds on collagenase activity.

- **Enzyme and Substrate:** Use a commercially available collagenase (e.g., from *Clostridium histolyticum*) and a suitable substrate, such as native collagen or a synthetic peptide substrate that releases a fluorescent or colored product upon cleavage.
- **Inhibitor Preparation:** Dissolve the test compound (e.g., fukinolic acid) in a suitable solvent (like DMSO) and prepare serial dilutions.

- Assay Buffer: Prepare a reaction buffer appropriate for the enzyme, typically a Tris-HCl buffer containing CaCl_2 , as collagenases are calcium-dependent metalloproteinases.
- Reaction:
 - Pre-incubate the collagenase enzyme with different concentrations of the inhibitor for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
 - Initiate the reaction by adding the collagen substrate.
 - Controls should be run simultaneously: a negative control (enzyme and substrate without inhibitor) and a blank (substrate without enzyme).
- Detection: After a set incubation time (e.g., 30-60 minutes), stop the reaction and measure the product formation. The method of detection depends on the substrate used (e.g., measuring fluorescence or absorbance).
- Calculation: Determine the percentage of inhibition for each inhibitor concentration relative to the negative control. Calculate the IC_{50} value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

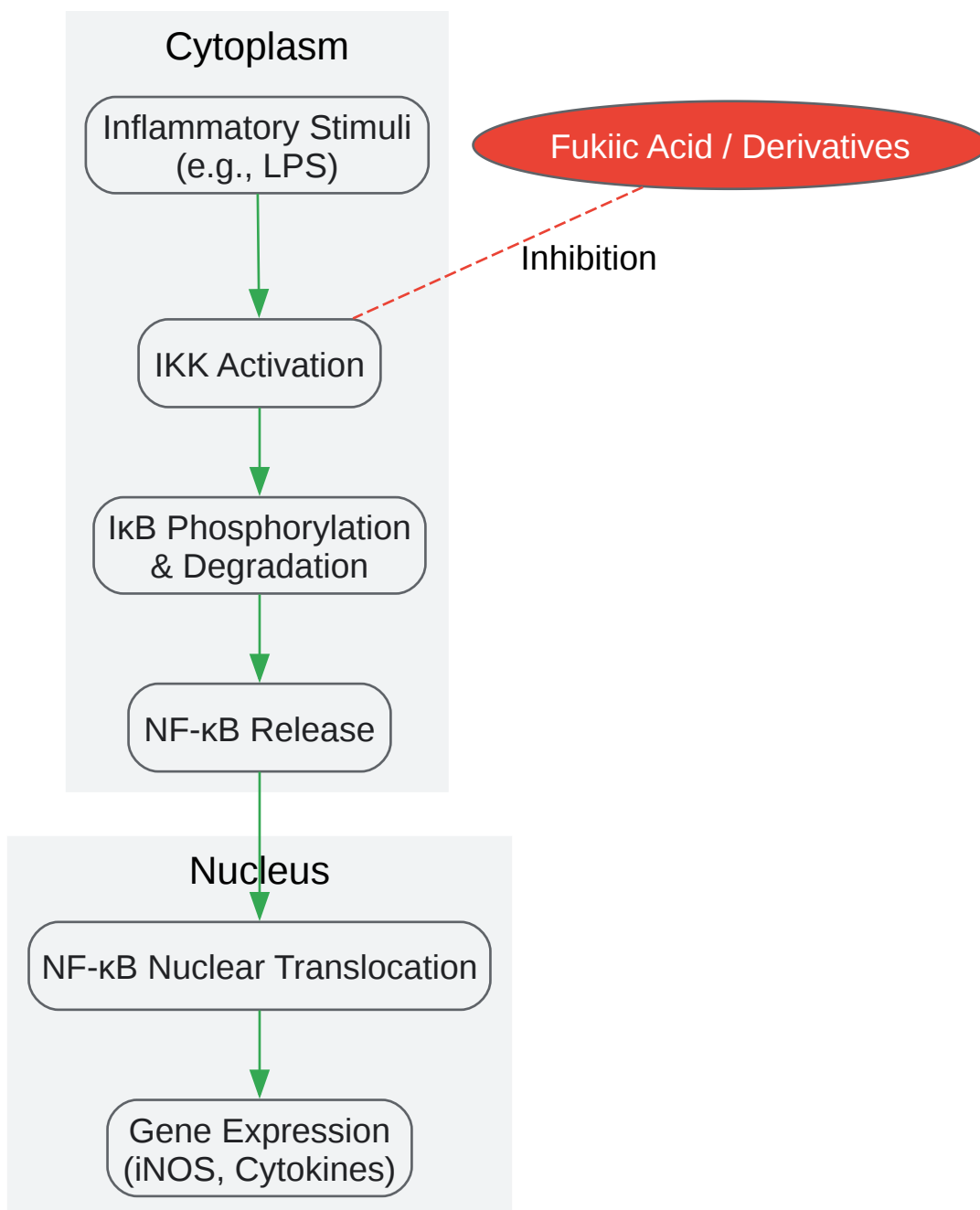
Anti-inflammatory and Immunomodulatory Effects

Caffeic acid and its derivatives are well-known for their anti-inflammatory properties, which are often linked to their antioxidant activity and their ability to modulate key inflammatory signaling pathways.^[17] These compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS).^[17] The mechanism often involves the modulation of pathways such as the NF- κ B and Nrf2/HO-1 signaling cascades.^[18] For instance, caffeic acid has been shown to suppress the PKD-NF- κ B-IL-8 signaling pathway in intestinal cells.^[19]

Table 3: Anti-inflammatory Activity of Caffeic Acid Esters

Compound	Model	Effect	IC50 (μM)	Reference
Caffeic acid methyl ester	LPS-induced NO production (RAW 264.7 cells)	Inhibition	21.0	[17]
Caffeic acid ethyl ester	LPS-induced NO production (RAW 264.7 cells)	Inhibition	12.0	[17]
Caffeic acid butyl ester	LPS-induced NO production (RAW 264.7 cells)	Inhibition	8.4	[17]
Caffeic acid octyl ester	LPS-induced NO production (RAW 264.7 cells)	Inhibition	2.4	[17]

| Caffeic acid phenethyl ester (CAPE) | LPS-induced NO production (RAW 264.7 cells) | Inhibition | 4.8 [[17]] |

Simplified NF- κ B Signaling Pathway Inhibition

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Caption: Inhibition of the NF- κ B signaling pathway by **Fukiic acid** derivatives.

Estrogenic Activity

Fukinolic acid has been reported to exhibit estrogenic activity.^{[6][7]} This was demonstrated through its ability to increase the proliferation of estrogen-dependent MCF-7 human breast cancer cells.^{[6][7]} This effect suggests that fukinolic acid may act as a phytoestrogen, potentially interacting with estrogen receptors.

Table 4: Estrogenic Activity of Fukinolic Acid

Compound	Cell Line	Effect	Concentration	Reference
Fukinolic Acid	MCF-7	126% proliferation	5 x 10 ⁻⁸ M	^{[6][7]}

| Estradiol (Reference) | MCF-7 | 120% proliferation | 10⁻¹⁰ M |^{[6][7]} |

Experimental Protocol: MCF-7 Cell Proliferation Assay

This protocol describes a method to evaluate the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-receptor-positive MCF-7 cells.

- **Cell Culture:** Culture MCF-7 cells in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS). Before the experiment, switch the cells to a medium containing charcoal-stripped FBS to remove endogenous steroids.
- **Cell Seeding:** Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
- **Treatment:** Replace the medium with fresh medium containing various concentrations of the test compound (e.g., fukinolic acid). Include a positive control (e.g., estradiol) and a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the cells for a period of 4-6 days.
- **Proliferation Measurement:** Assess cell proliferation using a standard method, such as the MTT assay, which measures the metabolic activity of viable cells. Add MTT solution to each well, incubate, and then solubilize the resulting formazan crystals.

- **Data Analysis:** Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Express the results as a percentage of the vehicle control, and compare the proliferative effect of the test compound to that of estradiol.

Vasoactive Effects

The vasoactive properties of **fukiic acid** derivatives have been studied using rat aortic strips.[9][12] Fukinolic acid was found to cause a sustained, slowly developing relaxation of aortic strips that were pre-contracted with norepinephrine.[9][12] This relaxation effect occurred in preparations both with and without endothelium, suggesting a direct effect on the vascular smooth muscle. Further investigation indicated that this effect is likely due to the suppression of Ca^{2+} influx from the extracellular space that is enhanced by norepinephrine.[9][12] **Fukiic acid** itself, however, did not show vasoactivity at the tested concentration.[9][12]

Table 5: Vasoactive Effects on Rat Aortic Strips

Compound	Effect on Norepinephrine-precontracted Aorta	Concentration	Mechanism	Reference
Fukinolic Acid	Sustained relaxation	3×10^{-4} M	Suppression of Ca^{2+} influx	[9][12]

| **Fukiic Acid** | No vasoactivity | 3×10^{-4} M | - | [9][12] |

Conclusion

Fukiic acid, primarily through its naturally occurring ester derivatives like fukinolic acid, displays a compelling profile of pharmacological activities. Its potent antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties underscore its potential as a lead structure for drug development. The demonstrated collagenase inhibition points to applications in dermatology and inflammatory joint diseases, while its estrogenic activity suggests a role in hormonal modulation. The vasoactive effects further expand its potential therapeutic landscape to cardiovascular conditions. Future research should focus on elucidating the precise molecular targets, conducting in vivo efficacy and safety studies, and exploring the structure-activity

relationships within the **fukiic acid** ester family to optimize their pharmacological profiles for clinical applications.

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